molecular formula C13H9FO3 B14112277 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid

3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid

Cat. No.: B14112277
M. Wt: 232.21 g/mol
InChI Key: IQDSFOSUBHYSDL-UHFFFAOYSA-N
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Description

3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid: is an organic compound with the molecular formula C13H9FO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general steps are as follows:

    Starting Materials: The synthesis begins with 2-fluorophenylboronic acid and 5-bromo-2-furancarboxaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)4), a base (such as K2CO3), and a solvent (such as DMF or toluene).

    Procedure: The reactants are combined and heated under reflux conditions for several hours. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Suzuki-Miyaura coupling reaction can be applied. This involves optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated acids.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-(2-Furyl)acrylic acid: Lacks the phenyl substituent, making it less complex.

    3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)acrylic acid: Contains a trifluoromethyl group, which can significantly alter its chemical properties.

Uniqueness

3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid is unique due to the presence of the fluorophenyl group, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSFOSUBHYSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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